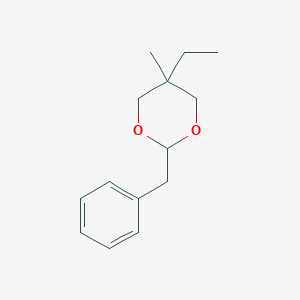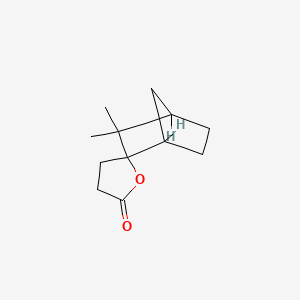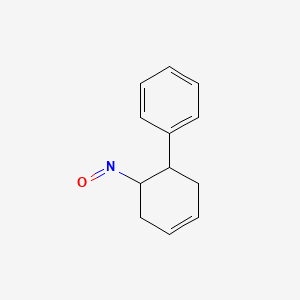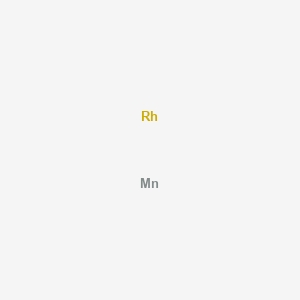
Manganese--rhodium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–rhodium (1/1) is a compound consisting of manganese and rhodium in a 1:1 ratio. This compound has gained attention due to its potential applications in various fields, particularly in catalysis and materials science. The combination of manganese and rhodium offers unique properties that make it suitable for specific industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese–rhodium (1/1) can be synthesized through various methods. One common approach involves the co-reduction of manganese and rhodium salts in the presence of a reducing agent. For instance, manganese chloride and rhodium chloride can be reduced using sodium borohydride in an aqueous solution. The reaction is typically carried out under inert atmosphere to prevent oxidation of the metals.
Another method involves the thermal decomposition of organometallic precursors containing manganese and rhodium. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of manganese–rhodium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The metals are combined in their elemental forms and subjected to high temperatures to facilitate alloy formation. This method ensures the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Manganese–rhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and rhodium.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Ligands or other substituents can replace one or both metals in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving manganese–rhodium (1/1) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxide and rhodium oxide, while reduction may regenerate the elemental metals.
Scientific Research Applications
Manganese–rhodium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties enhance reaction rates and selectivity.
Materials Science: Manganese–rhodium (1/1) is studied for its potential use in advanced materials, such as magnetic materials and alloys with specific mechanical properties.
Biomedical Applications: Research is ongoing to explore the use of manganese–rhodium (1/1) in medical imaging and drug delivery systems due to its biocompatibility and unique chemical properties.
Mechanism of Action
The mechanism by which manganese–rhodium (1/1) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of both manganese and rhodium allows for a synergistic effect, enhancing catalytic activity.
In biomedical applications, the compound’s mechanism of action may involve interaction with biological molecules, leading to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Manganese–platinum (1/1): Similar to manganese–rhodium (1/1), this compound is used in catalysis and materials science.
Rhodium–palladium (1/1): Another bimetallic compound with applications in catalysis and advanced materials.
Uniqueness
Manganese–rhodium (1/1) is unique due to the specific combination of manganese and rhodium, which imparts distinct chemical and physical properties. This combination offers advantages in certain catalytic reactions and materials applications that are not achievable with other bimetallic compounds.
Properties
CAS No. |
12776-97-5 |
|---|---|
Molecular Formula |
MnRh |
Molecular Weight |
157.8435 g/mol |
IUPAC Name |
manganese;rhodium |
InChI |
InChI=1S/Mn.Rh |
InChI Key |
GBZQODYDRJQFHG-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


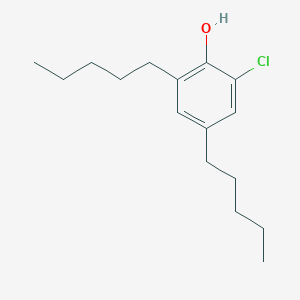
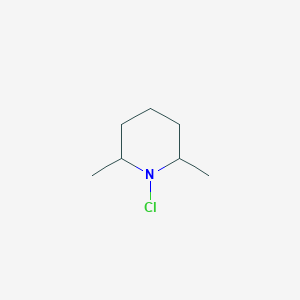
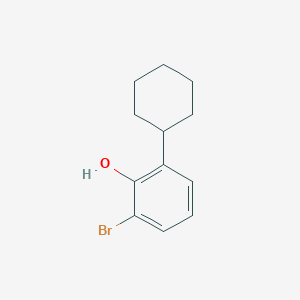
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
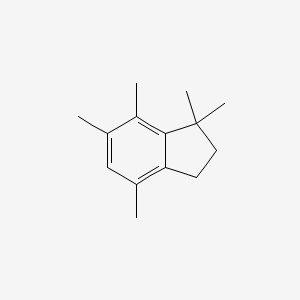
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)

